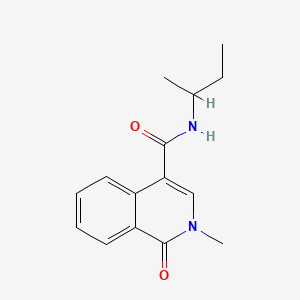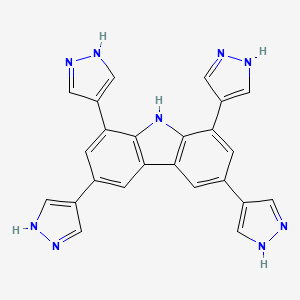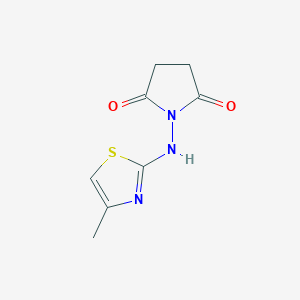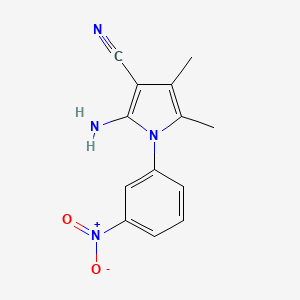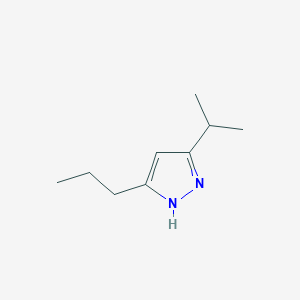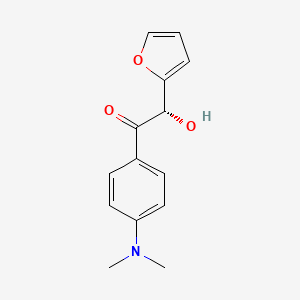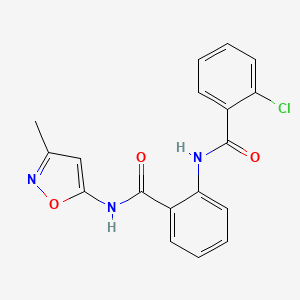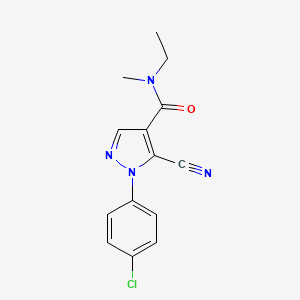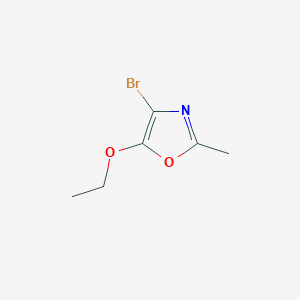
4-Bromo-5-ethoxy-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-ethoxy-2-methyloxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the fourth position, an ethoxy group at the fifth position, and a methyl group at the second position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-2-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-methyl-3-oxobutanoic acid with ethylamine, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethoxy-2-methyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the oxazole ring or the substituents attached to it
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the fourth position, while oxidation and reduction can lead to the formation of various functionalized oxazole derivatives .
Scientific Research Applications
4-Bromo-5-ethoxy-2-methyloxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives synthesized from the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyamphetamine: A compound with similar bromine substitution but different functional groups.
2-Ethoxybenzo[d]oxazole: Another oxazole derivative with an ethoxy group but different substitution patterns
Uniqueness
4-Bromo-5-ethoxy-2-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, ethoxy, and methyl groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H8BrNO2 |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
4-bromo-5-ethoxy-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H8BrNO2/c1-3-9-6-5(7)8-4(2)10-6/h3H2,1-2H3 |
InChI Key |
NPOSEMOTIOCSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


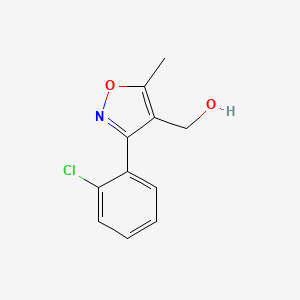
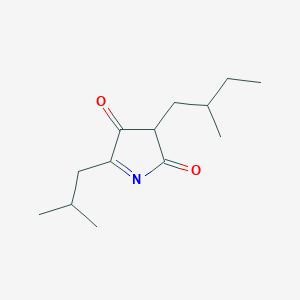
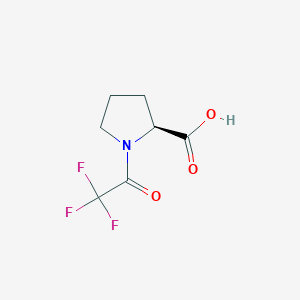
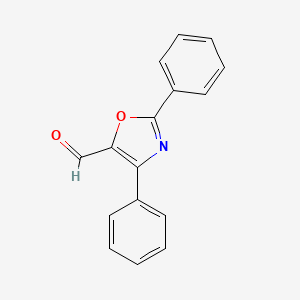

![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
